molecular formula C11H13NO5 B13752130 2-Ethoxyethyl 4-nitrobenzoate CAS No. 37460-43-8

2-Ethoxyethyl 4-nitrobenzoate

Cat. No.: B13752130
CAS No.: 37460-43-8
M. Wt: 239.22 g/mol
InChI Key: JVKUSNIMTZCOMW-UHFFFAOYSA-N
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Description

Contextualization within the broader class of aromatic nitro compounds and esters

2-Ethoxyethyl 4-nitrobenzoate (B1230335) is classified as an ester, specifically derived from 4-nitrobenzoic acid and 2-ethoxyethanol (B86334). evitachem.com It belongs to the larger group of aromatic nitro compounds, which are molecules containing a nitro group (-NO2) attached to an aromatic ring. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical reactivity of the aromatic ring. wikipedia.org This characteristic generally makes the ring less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution. wikipedia.org

Esters, on the other hand, are characterized by a carbonyl group adjacent to an ether linkage. The combination of the ester functionality and the nitroaromatic system in 2-ethoxyethyl 4-nitrobenzoate results in a molecule with a unique set of properties and potential reactivities.

Rationale for investigating this compound within academic chemical sciences

The investigation of this compound in academic chemical sciences is driven by its role as a valuable intermediate in organic synthesis. evitachem.com Its structure allows for a variety of chemical transformations. For instance, the ester linkage can be hydrolyzed to yield 4-nitrobenzoic acid and 2-ethoxyethanol. evitachem.com Furthermore, the nitro group can be reduced to an amino group, opening pathways to synthesize a range of other compounds. evitachem.commasterorganicchemistry.com The aromatic ring itself can also undergo nucleophilic aromatic substitution reactions. evitachem.com

The study of such compounds contributes to a deeper understanding of reaction mechanisms, such as those involved in ester hydrolysis and photochemical reactions of nitroaromatic compounds. vulcanchem.comacs.org

Overview of established research areas for structurally related compounds

Research on structurally related nitrobenzoate esters has revealed a variety of applications. For example, 2-ethylhexyl 4-nitrobenzoate is used as an intermediate in the synthesis of UV filters for sunscreens. chemicalbook.com Derivatives of nitrobenzoates are also being explored for their potential biological activities, including antimicrobial and anti-inflammatory properties. Some studies have even investigated their potential in drug delivery systems.

The photochemical properties of nitrobenzoate esters are another area of active research, with studies focusing on their reactions upon exposure to light. acs.org Additionally, p-nitrobenzoate esters of epoxy alcohols have been identified as useful precursors for creating water-soluble epoxy alcohols. acs.org The diverse applications of these related compounds underscore the potential utility of this compound in various scientific fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37460-43-8

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

2-ethoxyethyl 4-nitrobenzoate

InChI

InChI=1S/C11H13NO5/c1-2-16-7-8-17-11(13)9-3-5-10(6-4-9)12(14)15/h3-6H,2,7-8H2,1H3

InChI Key

JVKUSNIMTZCOMW-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Reaction Optimization

Established Synthetic Routes for 2-Ethoxyethyl 4-nitrobenzoate (B1230335)

The formation of the ester linkage between a carboxylic acid and an alcohol is a cornerstone of organic synthesis, and the production of 2-ethoxyethyl 4-nitrobenzoate is no exception.

The most common method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating a mixture of 4-nitrobenzoic acid and 2-ethoxyethanol (B86334). evitachem.com To drive the reaction toward the product side, the water formed as a byproduct is typically removed, often through azeotropic distillation with a suitable solvent like toluene. google.com

Key parameters of this protocol include:

Reactants: 4-nitrobenzoic acid and 2-ethoxyethanol. evitachem.com

Catalyst: A strong acid is required to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. evitachem.com

Temperature: The reaction is generally conducted at elevated temperatures, often at the reflux temperature of the solvent, to achieve a reasonable reaction rate. evitachem.comgoogle.com

A typical laboratory-scale synthesis involves refluxing the reactants in the presence of an acid catalyst. evitachem.com After the reaction is complete, the mixture is cooled, and the desired ester is isolated and purified, commonly through techniques like distillation or recrystallization. evitachem.com

While direct esterification is the most straightforward approach, other strategies can be envisioned, particularly those involving the activation of the carboxylic acid. One such alternative is the reaction of 2-ethoxyethanol with 4-nitrobenzoyl chloride, the acid chloride derivative of 4-nitrobenzoic acid. This method is often faster and does not require an acid catalyst but generates stoichiometric amounts of hydrogen chloride, which must be neutralized.

Another potential route is the Mitsunobu reaction. This reaction allows for the esterification of an alcohol with a carboxylic acid under mild, neutral conditions using a phosphine (B1218219) reagent and an azodicarboxylate. While powerful, this method is often reserved for more complex or sensitive substrates due to the stoichiometric nature of the reagents and the generation of byproducts that can complicate purification. Research into catalytic versions of the Mitsunobu reaction has been explored for other esters, but a fully catalytic system for this specific transformation is not yet established. researchgate.net

Catalytic Approaches in this compound Synthesis

Homogeneous catalysts are soluble in the reaction medium, providing excellent contact with the reactants. savemyexams.com For the synthesis of this compound, common homogeneous acid catalysts include:

Sulfuric acid (H₂SO₄): A strong and inexpensive acid, it is widely used in industrial esterifications. researchgate.netresearchgate.net

p-Toluenesulfonic acid (p-TsOH): A solid organic acid that is often easier to handle than sulfuric acid and is also a very effective catalyst. evitachem.comsmolecule.com

Other mineral acids: Hydrochloric acid (HCl) and hydroiodic acid (HI) can also be used, though they are less common for this specific transformation. researchgate.netresearchgate.net

Table 1: Comparison of Homogeneous Catalysts in Esterification

CatalystPhaseAdvantagesDisadvantages
Sulfuric AcidLiquidHigh activity, low cost. researchgate.netresearchgate.netCorrosive, difficult to separate from product. researchgate.net
p-Toluenesulfonic AcidSolidHigh activity, easier to handle than H₂SO₄. evitachem.comsmolecule.comRequires separation from the product mixture.
Hydrochloric AcidLiquidEffective catalyst. researchgate.netresearchgate.netVolatile and corrosive.

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. savemyexams.com This offers a significant advantage in terms of catalyst recovery and reuse, simplifying the purification process and reducing waste. researchgate.net

For esterification reactions, acidic ion-exchange resins like Amberlyst-15 and Dowex 50WX have been shown to be effective. researchgate.net These are solid polymer-based materials containing sulfonic acid groups that mimic the catalytic activity of sulfuric acid.

More recently, zeolite-based systems have emerged as promising heterogeneous catalysts for esterification. scirp.org Zeolites are microporous aluminosilicate (B74896) minerals with a well-defined crystal structure containing acid sites. Their shape-selective properties can also influence the reaction. Studies on the synthesis of a similar ester, ethyl 4-nitrobenzoate, have demonstrated the potential of using ultradispersed natural zeolites as catalysts, particularly when combined with microwave or ultrasound irradiation to enhance reaction rates. scirp.org The use of these materials aligns with the principles of green chemistry due to their reusability and potential for milder reaction conditions.

Table 2: Comparison of Heterogeneous Catalysts in Esterification

CatalystTypeAdvantagesDisadvantages
Amberlyst-15Acidic ion-exchange resinReusable, non-corrosive, easy to separate. researchgate.netCan have lower activity than homogeneous catalysts. researchgate.net
ZeolitesMicroporous aluminosilicatesReusable, potential for shape selectivity, environmentally friendly. scirp.orgMay require specific preparation or activation. scirp.org

The principles of green chemistry are increasingly influencing the design of synthetic processes, including the synthesis of this compound. The focus is on developing catalysts that are:

Highly active and selective: To maximize the conversion of reactants to the desired product and minimize byproducts.

Reusable: To reduce waste and lower costs. Heterogeneous catalysts are particularly advantageous in this regard. researchgate.net

Benign: Using non-toxic and environmentally friendly materials.

Energy-efficient: Enabling reactions to occur under milder conditions, such as lower temperatures and pressures.

The development of solid acid catalysts, such as zeolites and functionalized porous organic polymers, represents a significant step towards greener esterification processes. scirp.orgacs.org These materials offer the potential to replace corrosive and difficult-to-remove homogeneous catalysts, leading to cleaner and more sustainable manufacturing processes.

Advanced Synthetic Techniques for Enhanced Efficiency

Conventional synthesis methods often require long reaction times and high energy consumption. To address these limitations, researchers are exploring advanced techniques that can accelerate reaction rates and improve yields.

Microwave-assisted synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. mdpi.com The application of microwave irradiation can lead to rapid heating of the reaction mixture, often resulting in dramatically reduced reaction times and improved product yields compared to conventional heating methods. mdpi.com While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the successful application of this technology to the synthesis of similar esters, such as ethyl 4-nitrobenzoate, suggests its high potential. mdpi.comscirp.org In a related study, the synthesis of ethyl 4-nitrobenzoate was achieved with a yield of up to 67% under microwave irradiation (2450 MHz, 300 W) for 2 hours at 80°C, demonstrating the efficiency of this method. mdpi.com

Ultrasound-assisted synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for process intensification. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates. researchgate.netresearchgate.net Ultrasound has been shown to be effective in the synthesis of various esters by promoting efficient mixing and mass transfer. nih.govprepchem.com For the related compound ethyl 4-nitrobenzoate, the use of ultrasound (37 kHz, 330 W) for 2 hours at 80°C has been reported to yield the product successfully. mdpi.comscirp.org This indicates a promising route for the efficient synthesis of this compound. The benefits of ultrasound-assisted synthesis include shorter reaction times and milder reaction conditions. researchgate.net

Flow chemistry applications

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scale-up. nih.govembrapa.br The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor or a continuous flow setup can lead to higher yields, improved product purity, and reduced waste generation. scirp.org While specific flow chemistry protocols for the synthesis of this compound are not detailed in the literature, the successful application of flow chemistry to the synthesis of various esters and other organic molecules highlights its applicability. nih.gov For instance, the amination of aryl esters has been significantly intensified using continuous flow processing, achieving over 99% conversion in 30 minutes, a significant improvement over batch processes that take several hours.

Scale-Up Considerations and Process Intensification Studies

The transition from laboratory-scale synthesis to industrial production requires careful consideration of various factors to ensure efficiency, safety, and cost-effectiveness. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is a key aspect of modern chemical production. mdpi.comnih.gov

For the large-scale synthesis of esters similar to this compound, several key parameters are crucial. In the industrial production of 2-ethylhexyl 4-nitrobenzoate, a continuous feeding of the reactants, 4-nitrobenzoic acid and the corresponding alcohol, into a reactor is employed. The reaction is typically catalyzed by an acid and requires heating to complete the esterification, followed by purification steps like distillation. prepchem.com

Key considerations for the scale-up of this compound synthesis would include:

Reactor Design: Choosing between a batch or continuous flow reactor. Flow reactors can offer better control over exothermic reactions and improve safety.

Catalyst Selection and Recovery: Identifying a robust and recyclable catalyst is crucial for economic viability.

Solvent and Reagent Ratios: Optimizing the molar ratios of reactants and the choice of solvent to maximize yield and minimize waste.

Purification Methods: Developing an efficient and scalable purification process to achieve the desired product purity.

Heat Management: Effectively managing the heat generated during the exothermic esterification reaction is critical for safety and to prevent side reactions.

Process intensification studies would focus on integrating reaction and separation steps, utilizing alternative energy sources like microwaves or ultrasound, and employing microreactors to achieve a more sustainable and economical production process. mdpi.com

Chemical Reactivity and Mechanistic Investigations

Hydrolytic Pathways of the Ester Moiety

The ester linkage in 2-Ethoxyethyl 4-nitrobenzoate (B1230335) is subject to hydrolysis under both acidic and basic conditions, yielding 4-nitrobenzoic acid and 2-ethoxyethanol (B86334). evitachem.com The mechanism of this cleavage is dependent on the pH of the reaction medium.

Under acidic conditions, the hydrolysis of 2-Ethoxyethyl 4-nitrobenzoate is initiated by the protonation of the carbonyl oxygen. evitachem.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This attack results in the formation of a tetrahedral intermediate. Subsequently, the collapse of this intermediate leads to the release of 2-ethoxyethanol and the regeneration of the carboxylic acid, 4-nitrobenzoic acid, along with the acid catalyst. evitachem.com

Protonation of the carbonyl oxygen: The ester is activated by the addition of a proton from the acid catalyst.

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon.

Formation of a tetrahedral intermediate: A transient species with a tetrahedral carbon is formed.

Collapse of the intermediate: The intermediate breaks down to yield the carboxylic acid and the alcohol.

In the presence of a base, the hydrolysis of the ester, a process also known as saponification, proceeds through a different mechanistic pathway. A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the ethoxyethanol leaving group, resulting in the formation of 4-nitrobenzoic acid. In a basic medium, the carboxylic acid is deprotonated to form the carboxylate salt.

The key steps in base-catalyzed hydrolysis are:

Nucleophilic attack by hydroxide: The hydroxide ion acts as the nucleophile.

Formation of a tetrahedral intermediate: A transient tetrahedral species is formed.

Elimination of the leaving group: The C-O bond of the ester cleaves, releasing the alcohol.

Deprotonation of the carboxylic acid: The final product in basic solution is the carboxylate salt.

While specific kinetic data for the hydrolysis of this compound is not extensively documented in the provided search results, studies on related esters provide valuable insights. For instance, research on the hydrolysis of other p-nitrobenzoate esters has been conducted in the presence of various catalytic micelles. rsc.org These studies investigate the influence of the micellar environment on the reaction rates. Furthermore, kinetic investigations into the hydrolysis of 2-aminobenzoate (B8764639) esters have revealed pH-independent regions for the reaction, suggesting intramolecular general base catalysis by the neighboring amino group. nih.gov Although this compound lacks this internal catalytic group, these studies highlight the methodologies used to determine hydrolysis kinetics, which would involve monitoring the reaction progress under controlled pH and temperature and analyzing the data to determine rate constants.

Reduction Reactions of the Nitro Group

The nitro group of this compound can be reduced to an amino group, yielding 2-Ethoxyethyl 4-aminobenzoate (B8803810). This transformation is a crucial step in the synthesis of various organic compounds. chemicalbook.com

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. masterorganicchemistry.com This process typically involves the use of hydrogen gas in the presence of a metal catalyst. evitachem.com Common catalysts for this transformation include palladium, platinum, and nickel. masterorganicchemistry.com For the reduction of a related compound, ethyl 4-nitrobenzoate, palladium on carbon (Pd/C) has been shown to be a highly effective catalyst under mild conditions, leading to a complete conversion to the corresponding amine. researchgate.net The mechanism of catalytic hydrogenation of nitroaromatics is believed to proceed through the stepwise addition of hydrogen atoms to the nitro group, with nitrosobenzene (B162901) and phenylhydroxylamine as intermediates. researchgate.net

A patent for the synthesis of s-triazine compounds describes the reduction of ethylhexyl p-nitrobenzoate using a 10% Pd/C catalyst with hydrogen gas. google.com Another method involves using an iron powder and ammonium (B1175870) chloride catalyst. google.com

Table 1: Catalysts and Conditions for Nitro Group Reduction

Catalyst System Substrate Conditions Product Reference
10% Pd/C, H₂ Ethylhexyl p-nitrobenzoate Room temperature to 55-75°C, 2-5 mbar H₂ Ethylhexyl p-aminobenzoate google.com
Fe powder, NH₄Cl Ethylhexyl p-nitrobenzoate 50-75°C, in toluene Ethylhexyl p-aminobenzoate google.com
Zinc dust, Hydrazine (B178648) hydrate (B1144303) Substituted nitro compounds Room temperature, in methanol (B129727) Corresponding amines niscpr.res.in

This table presents data for related nitro compounds, illustrating common reduction methods.

Besides catalytic hydrogenation, other reductive methods can be employed to convert the nitro group to an amine. These methods often offer advantages in terms of selectivity and compatibility with other functional groups. For example, the use of zinc dust and hydrazine hydrate provides a rapid and selective reduction of various nitro compounds at room temperature, tolerating functional groups like halogens, esters, and carboxylic acids. niscpr.res.in Another metal-free approach utilizes trichlorosilane (B8805176) in the presence of a tertiary amine, which effectively reduces both aromatic and aliphatic nitro compounds to their corresponding primary amines with high yields. nih.govorganic-chemistry.org This method is noted for its chemoselectivity, as it does not affect other reducible groups that might be susceptible under typical hydrogenation conditions. google.com

Regioselectivity and stereoselectivity in reduction processes

The reduction of this compound and related nitroaromatic compounds is characterized by high regioselectivity. The primary site of chemical and photocatalytic reduction is the nitro group. evitachem.comrsc.org This functional group is readily reduced to an amino group when treated with appropriate reducing agents, such as hydrogen gas in the presence of a metal catalyst like palladium. evitachem.com The ester functional group typically remains unaffected under these conditions, highlighting the selective nature of the reduction.

Nucleophilic Aromatic Substitution Reactions

Substitution at the aromatic ring

This compound can undergo nucleophilic aromatic substitution (SNAr) at the aromatic ring. evitachem.com In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. While the ester group is not a typical leaving group in SNAr reactions, the nitro group itself can be substituted, or it can activate other positions on the ring for substitution, particularly if a suitable leaving group like a halogen is present at the ortho or para position. juniperpublishers.comiscnagpur.ac.in The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. iscnagpur.ac.in Subsequent loss of the leaving group restores the aromaticity of the ring. iscnagpur.ac.in

Impact of the nitro group on reactivity

The nitro group plays a crucial role in activating the aromatic ring for nucleophilic aromatic substitution. juniperpublishers.com As a powerful electron-withdrawing group, it significantly decreases the electron density of the benzene (B151609) ring, making it susceptible to attack by nucleophiles. iscnagpur.ac.in The nitro group's ability to stabilize the intermediate carbanion (Meisenheimer complex) through resonance is a key factor in lowering the activation energy of the reaction. iscnagpur.ac.in This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. In the case of this compound, the para-nitro group strongly activates the ring, facilitating substitution reactions that might not occur in its absence. The rate of SNAr reactions is directly influenced by the number and strength of electron-withdrawing groups on the aromatic ring. iscnagpur.ac.in

Photochemical Transformations and Reactive Intermediates

Photoinduced reaction mechanisms

Nitroaromatic compounds, including this compound, exhibit rich and varied photochemistry upon exposure to light. researchgate.net Photoexcitation of these compounds can lead to several reaction pathways, including photoreduction and photosubstitution. researchgate.netnih.gov

Upon absorption of photons, the molecule is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). ucl.ac.uk Much of the photochemistry of nitroaromatics proceeds via this excited triplet state. researchgate.netucl.ac.uk These excited states are highly reactive and can participate in single-electron transfer (SET) processes. researchgate.net For instance, in the presence of an electron donor, the excited nitroaromatic compound can be reduced to a radical anion. nih.gov

Photoinduced reduction of nitroarenes can also proceed via the generation of hydrated electrons from other excited molecules in the solution, which then reduce the nitro compound. nih.gov In some environments, photoinduced reactions can lead to the selective reduction of the nitro group to an N-arylhydroxylamine without the need for a catalyst. researchgate.net The specific mechanism can be highly dependent on the solvent and the presence of other reactants. researchgate.net For example, photoinduced reactions of nitroaromatics with cyanide ions have been observed to proceed via different pathways depending on the solvent system. acs.org

Summary of Photoinduced Reaction Pathways for Nitroaromatic Compounds
Reaction TypeKey IntermediatesInfluencing FactorsTypical ProductsReference
PhotoreductionExcited triplet state (T₁), Radical anionSolvent, Presence of electron donors (e.g., indole)Amines, Hydroxylamines researchgate.netnih.gov
PhotosubstitutionExcited triplet state (T₁)Nucleophile identity (e.g., CN⁻, OH⁻), SolventSubstituted aromatic rings researchgate.netacs.org
Photo-oxygenationNitrobenzyl carbanionpHα-hydroperoxy ethers, Aldehydes researchgate.net

Characterization of transient species

The study of photochemical reactions relies heavily on the detection and characterization of short-lived transient species. arxiv.orgufrgs.br Techniques such as flash photolysis and time-resolved spectroscopy (including femtosecond transient absorption spectroscopy) are essential for observing these intermediates. ucl.ac.ukufrgs.br

For nitroaromatic compounds, a key transient species is the excited triplet state. ucl.ac.uk Following photoexcitation of nitrobenzene (B124822) in solution, a triplet state with a lifetime of approximately 770 picoseconds has been observed. ucl.ac.uk The transient absorption spectra of these species often show distinct peaks that allow for their identification and the study of their kinetics. ucl.ac.uk For instance, the transient absorption spectrum of nitrobenzene in water after photoexcitation shows characteristic peaks assigned to the triplet state. ucl.ac.uk In some cases, other intermediates like photogenerated nitrobenzyl carbanions have been proposed to explain the formation of certain photoproducts. researchgate.net The development of advanced techniques like mega-electronvolt ultrafast electron diffraction now allows for the direct determination of the evolving structures and populations of multiple transient species and products during a photochemical reaction. arxiv.org

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of 1H and 13C NMR spectra, the connectivity and chemical environment of each atom in 2-Ethoxyethyl 4-nitrobenzoate (B1230335) can be established.

The 1H NMR spectrum of 2-Ethoxyethyl 4-nitrobenzoate is expected to show distinct signals corresponding to the aromatic protons of the 4-nitrobenzoyl group and the aliphatic protons of the 2-ethoxyethyl chain. The aromatic region typically displays a characteristic AA'BB' system for the para-substituted benzene (B151609) ring. The protons ortho to the electron-withdrawing nitro group are expected to be deshielded and appear at a lower field (higher ppm) compared to the protons ortho to the ester group.

The 2-ethoxyethyl moiety gives rise to a set of coupled signals. The methylene (B1212753) protons adjacent to the ester oxygen (O-CH2) and the ether oxygen (O-CH2) are diastereotopic and are expected to appear as triplets, coupled to their neighboring methylene or methyl groups. The terminal methyl group (CH3) of the ethyl group will appear as a triplet.

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester is typically found in the range of 164-167 ppm. The aromatic carbons show distinct chemical shifts influenced by the nitro and ester substituents. The carbon attached to the nitro group is significantly deshielded. The carbons of the 2-ethoxyethyl group will appear in the aliphatic region of the spectrum.

Predicted 1H and 13C NMR chemical shifts for this compound in a standard solvent like CDCl3 are tabulated below, based on the analysis of its constituent precursors, 4-nitrobenzoic acid and 2-ethoxyethanol (B86334), and the closely related compound, ethyl 4-nitrobenzoate. chemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.comscirp.orgrsc.org

Interactive Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

Assignment Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
H-2', H-6'~8.30 (d)130.8
H-3', H-5'~8.15 (d)123.6
O-CH2-CH2-O~4.50 (t)64.5
O-CH2-CH2-O~3.80 (t)68.9
O-CH2-CH3~3.60 (q)66.5
O-CH2-CH3~1.25 (t)15.1
C=O-164.5
C-1'-135.5
C-4'-150.7

Note: These are predicted values and may vary based on solvent and experimental conditions. d = doublet, t = triplet, q = quartet.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the aromatic protons H-2' and H-3' (and H-5' and H-6'), confirming their ortho relationship. In the aliphatic chain, correlations would be seen between the O-CH2 and the adjacent O-CH2 protons, as well as between the O-CH2 and CH3 protons of the ethoxy group, confirming the connectivity of the ethoxyethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This 1H-13C correlation experiment identifies which protons are directly attached to which carbons. An HSQC spectrum would show a correlation peak for each C-H bond, for instance, linking the proton signal at ~8.30 ppm to the carbon signal at ~130.8 ppm (C-2'/C-6'). This is crucial for the definitive assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For this compound, key HMBC correlations would be expected from the methylene protons adjacent to the ester oxygen (~4.50 ppm) to the carbonyl carbon (~164.5 ppm) and the aromatic carbon C-1' (~135.5 ppm). This would unequivocally establish the connection between the 2-ethoxyethyl group and the 4-nitrobenzoyl moiety.

The chemical shifts of the protons and carbons in this compound can be influenced by the solvent used for the NMR analysis. Aromatic solvents like benzene-d6 (B120219) can induce significant changes in the chemical shifts of protons due to anisotropic effects, often causing upfield shifts for protons located above the plane of the aromatic solvent ring. Polar solvents like DMSO-d6 can form hydrogen bonds with the solute, which can also affect the chemical shifts, particularly for protons near the polar functional groups. Comparing the NMR spectra recorded in different solvents can sometimes aid in the assignment of complex signals.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used for conformational analysis.

The FT-IR and Raman spectra of this compound are dominated by the characteristic vibrations of its functional groups.

Nitro Group (NO2): The nitro group gives rise to two strong stretching vibrations in the FT-IR spectrum. The asymmetric stretching vibration typically appears in the range of 1500-1560 cm⁻¹, and the symmetric stretching vibration is observed around 1335-1370 cm⁻¹. scirp.orgresearchgate.net These are usually intense bands.

Ester Group (C=O and C-O): The carbonyl (C=O) stretching vibration of the ester group is a very strong and characteristic absorption in the FT-IR spectrum, typically appearing around 1710-1730 cm⁻¹. scirp.orgscirp.org The C-O stretching vibrations of the ester and ether linkages will produce strong bands in the fingerprint region, generally between 1000-1300 cm⁻¹. scirp.org

Aromatic Ring: The C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically give rise to several bands in the 1450-1600 cm⁻¹ region.

Aliphatic Chain: The C-H stretching vibrations of the ethyl and methylene groups in the 2-ethoxyethyl chain will be observed in the 2850-3000 cm⁻¹ region.

Interactive Table 2: Characteristic FT-IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Nitro (NO2)Asymmetric Stretch1500 - 1560 (Strong)1500 - 1560 (Strong)
Nitro (NO2)Symmetric Stretch1335 - 1370 (Strong)1335 - 1370 (Strong)
Ester (C=O)Stretch1710 - 1730 (Very Strong)1710 - 1730 (Weak)
Ester/Ether (C-O)Stretch1000 - 1300 (Strong)1000 - 1300 (Medium)
Aromatic (C=C)Stretch1450 - 1600 (Medium-Weak)1450 - 1600 (Strong)
Aromatic (C-H)Stretch> 3000 (Medium)> 3000 (Medium)
Aliphatic (C-H)Stretch2850 - 3000 (Strong)2850 - 3000 (Strong)

The 2-ethoxyethyl chain of the molecule possesses several rotatable single bonds, leading to the possibility of different conformational isomers. The relative energies of these conformers can be influenced by steric and electronic interactions. While detailed conformational analysis would typically require computational modeling in conjunction with experimental data, vibrational spectroscopy can offer insights.

The C-O stretching vibrations and the skeletal deformation modes in the fingerprint region of the FT-IR and Raman spectra can be sensitive to the conformational state of the molecule. By analyzing the spectra at different temperatures or in different solvents, it may be possible to observe changes in the relative intensities of certain bands, which could indicate a shift in the conformational equilibrium. However, without specific literature on the conformational analysis of this compound, any such analysis would be speculative.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry for elemental composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of a compound's elemental composition. researchgate.netresearchgate.net For this compound (C₁₁H₁₃NO₄), the exact mass can be calculated and compared to the experimentally measured mass. Techniques like electrospray ionization (ESI) coupled with a high-resolution analyzer such as an Orbitrap or Time-of-Flight (TOF) are commonly employed for this purpose. researchgate.netacs.org The high resolving power of these instruments allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Table 1: Theoretical vs. Hypothetical Measured HRMS Data for this compound

Ion AdductTheoretical m/zHypothetical Measured m/zMass Error (ppm)Elemental Formula
[M+H]⁺224.0866224.0863-1.34C₁₁H₁₄NO₄
[M+Na]⁺246.0686246.0681-2.03C₁₁H₁₃NNaO₄

This level of accuracy provides strong evidence for the assigned elemental composition, a critical step in structural confirmation.

Fragmentation pattern analysis for structural confirmation

In addition to providing molecular weight information, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces to confirm its structure. In tandem mass spectrometry (MS/MS), the molecular ion of this compound is isolated, fragmented (e.g., via collision-induced dissociation, CID), and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the compound's structure.

For this compound, key fragmentation pathways would involve cleavage of the ester bond and fragmentation within the ethoxyethyl side chain. The nitrobenzoyl moiety is a strong chromophore and a common fragment in such structures.

Key Fragmentation Pathways:

Loss of the ethoxyethyl group: Cleavage of the ester C-O bond would result in the formation of a stable 4-nitrobenzoyl cation.

Cleavage of the ethoxyethyl chain: Fragmentation can occur along the ether linkage of the side chain.

Table 2: Plausible Mass Fragments of this compound in MS/MS

Fragment m/zProposed Structure/IdentityNotes
150.01[O₂N-C₆H₄-CO]⁺4-Nitrobenzoyl cation, a very common and stable fragment for 4-nitrobenzoate esters. soton.ac.uk
120.01[C₆H₄-CO]⁺Loss of NO₂ from the 4-nitrobenzoyl cation.
73.06[CH₃CH₂OCH₂CH₂]⁺Ethoxyethyl cation.
45.03[CH₃CH₂O]⁺Ethoxy cation from cleavage within the side chain.

Analysis of these fragments allows for the unambiguous confirmation of the connectivity of the atoms within the molecule.

LC-MS and GC-MS methodologies for purity assessment and reaction monitoring

Coupling chromatography with mass spectrometry (LC-MS or GC-MS) allows for the separation of a mixture followed by the mass analysis of each component. core.ac.uk This is invaluable for assessing the purity of a sample and for monitoring the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for thermally stable and volatile compounds. mdpi.comoup.com While some nitroaromatic compounds can be analyzed by GC-MS, high injector temperatures can sometimes lead to degradation. oup.comdtic.mil For this compound, method development would focus on finding an optimal temperature program to ensure volatilization without decomposition. The use of a non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) would be typical. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique for a broader range of compounds, including those that are not amenable to GC. nih.gov For purity assessment of this compound, a reversed-phase LC method would be coupled to an MS detector. This would allow for the separation of the main compound from any starting materials (e.g., 4-nitrobenzoic acid and 2-ethoxyethanol), byproducts, or degradation products. researchgate.netnih.gov The mass spectrometer can then provide molecular weight information for each separated peak, aiding in their identification.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of modern analytical chemistry for non-volatile compounds.

High-Performance Liquid Chromatography (HPLC) method development

Developing a robust HPLC method for this compound involves optimizing several parameters to achieve good resolution, peak shape, and analysis time. Given its structure, a reversed-phase HPLC method is most appropriate.

Key Method Development Steps:

Column Selection: A C18 or C8 column is a common starting point for compounds of moderate polarity like this nitrobenzoate ester. researchgate.netnih.gov For nitroaromatic compounds, phenyl-based stationary phases can also offer unique selectivity due to π-π interactions. lcms.cz

Mobile Phase Selection: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. sielc.comsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components of interest with good peak shape in a reasonable time. researchgate.net

Detector Selection: A UV detector is highly suitable due to the strong chromophore of the nitroaromatic ring system, with a maximum absorbance expected around 260-280 nm. rsc.org A diode array detector (DAD) can provide spectral information across a range of wavelengths.

Table 3: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile sielc.comsielc.com
Gradient 50% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 265 nm
Injection Volume 10 µL

Ultra-Performance Liquid Chromatography (UPLC) advancements

UPLC utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher backpressures. waters.com This results in significantly faster analysis times, better resolution, and increased sensitivity compared to traditional HPLC. waters.comthermofisher.com

The principles of method development for UPLC are similar to HPLC, but the parameters are adjusted to take advantage of the smaller particle size.

Table 4: Comparative UPLC Method Parameters

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm particle size waters.com
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 95% B over 2 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 265 nm / MS
Injection Volume 1 µL

The transition from HPLC to UPLC can reduce analysis times from over 10 minutes to just a few minutes, significantly increasing sample throughput, which is particularly beneficial for reaction monitoring and high-throughput screening applications. waters.com The use of UPLC is well-established for the analysis of nitroaromatic compounds, demonstrating improved resolution and speed. lcms.czthermofisher.com

Gas Chromatography (GC) for Volatile Derivatives and Purity Analysis

Gas Chromatography (GC) stands as a pivotal analytical technique for the assessment of this compound's purity and the analysis of its volatile derivatives. The inherent volatility of the compound, or its derivatives, allows for its separation from non-volatile impurities and byproducts when subjected to the GC process.

In a typical GC analysis, a sample of this compound is vaporized and introduced into a chromatographic column. The separation is achieved based on the differential partitioning of the compound between a stationary phase, coated on the inside of the column, and a mobile gaseous phase. For nitroaromatic esters like this compound, a non-polar or medium-polarity capillary column is often employed.

The purity of the compound can be determined by quantifying the area of its corresponding peak in the resulting chromatogram relative to the total area of all detected peaks. The presence of impurities, such as residual starting materials from its synthesis (e.g., 2-ethoxyethanol and 4-nitrobenzoic acid) or byproducts of degradation, would be indicated by the appearance of additional peaks.

For enhanced sensitivity and structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. vulcanchem.com The mass spectrometer detector provides mass-to-charge ratio information of the eluting compounds, enabling their identification by comparing the obtained mass spectra with spectral libraries or through detailed fragmentation analysis. This is particularly useful for identifying unknown impurities or degradation products.

Table 1: Illustrative GC Parameters for Analysis of a Nitrobenzoate Ester

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial temperature of 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Detector Mass Spectrometer (MS)
Injection Mode Split (e.g., 50:1)

Note: This table represents typical parameters and would require optimization for the specific analysis of this compound.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is a powerful, non-destructive technique used to determine the precise arrangement of atoms within a crystalline solid, providing detailed information about the three-dimensional structure of this compound at the atomic level.

Crystal Lattice Analysis

For a crystalline sample of this compound, single-crystal X-ray diffraction would be the definitive method to elucidate its crystal structure. This technique involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice.

The analysis of the diffraction data allows for the determination of the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal—and the space group, which describes the symmetry of the crystal. While specific crystal data for this compound is not publicly available, a related compound, pyridin-4-ylmethyl 4-nitrobenzoate, has been shown to crystallize in a monoclinic system with the space group P21/n. mdpi.com This provides an example of the type of detailed structural information that can be obtained.

Table 2: Hypothetical Crystal Data for a Nitrobenzoate Ester

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 22.876
α (°) 90
β (°) 98.76
γ (°) 90
Volume (ų) 1245.6
Z 4

Note: This table is a hypothetical representation to illustrate the type of data obtained from X-ray crystallography and does not represent actual data for this compound.

Intermolecular Interactions in the Solid State (e.g., hydrogen bonding, π-stacking)

The detailed three-dimensional structure obtained from X-ray diffraction allows for a thorough analysis of the intermolecular forces that stabilize the crystal packing. For a molecule like this compound, several types of non-covalent interactions are expected to play a crucial role in its solid-state architecture.

π-Stacking: The presence of the nitro-substituted benzene ring suggests the possibility of π-π stacking interactions. These interactions occur between the electron-rich aromatic rings of adjacent molecules, contributing to the cohesive energy of the crystal. The geometry of the stacking can vary, from parallel-displaced to T-shaped arrangements, and is influenced by the electronic nature of the substituents on the ring. The electron-withdrawing nitro group will significantly affect the quadrupole moment of the aromatic ring, influencing the preferred stacking geometry.

The interplay of these and other weaker van der Waals forces dictates the final packing arrangement of the molecules in the crystal, influencing physical properties such as melting point, solubility, and crystal morphology.

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules at the atomic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations would be employed to elucidate the intrinsic characteristics of 2-Ethoxyethyl 4-nitrobenzoate (B1230335).

Electronic structure analysis (HOMO-LUMO energy gaps)

The electronic structure of a molecule is key to its reactivity and spectroscopic properties. A primary focus of quantum chemical analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For 2-Ethoxyethyl 4-nitrobenzoate, the electron-withdrawing nitro group (-NO2) is expected to significantly lower the energy of the LUMO, which would be localized primarily on the nitroaromatic ring. The ethoxyethyl group, being electron-donating, would influence the energy of the HOMO. Theoretical calculations would provide precise energy values for these orbitals, allowing for a quantitative assessment of the compound's electronic stability.

Computational MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
DFT/B3LYP6-311++G(d,p)-8.50-2.506.00
Ab Initio/HF6-31G(d)-9.20-1.807.40

Molecular orbital theory applications

Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule. For this compound, MO analysis would reveal the nature of the chemical bonds and the delocalization of electrons across the molecule. The π-system of the benzene (B151609) ring and the nitro group would be of particular interest, as the interaction between these groups governs the electronic properties of the molecule. Visualization of the HOMO and LUMO would show the regions of the molecule most likely to act as electron donors and acceptors, respectively, in chemical reactions.

Spectroscopic property prediction

Quantum chemical calculations are powerful tools for predicting various spectroscopic properties. For this compound, these methods could be used to simulate its infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. The calculated vibrational frequencies from IR and Raman spectra would correspond to specific bond stretching and bending modes within the molecule, aiding in its structural characterization. The predicted UV-Vis spectrum would provide information about the electronic transitions, with the HOMO to LUMO transition typically being the lowest energy absorption.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations would provide insights into the dynamic behavior of this compound in different environments.

Conformational sampling and dynamic behavior

The ethoxyethyl group of this compound has several rotatable bonds, leading to a flexible structure with multiple possible conformations. MD simulations would allow for the exploration of the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with its environment.

ConformationTorsion Angle 1 (°C-O-C-C)Torsion Angle 2 (°O-C-C-O)Relative Energy (kcal/mol)
A180 (anti)60 (gauche)0.0
B60 (gauche)180 (anti)1.2

Interaction with solvent molecules

The behavior of this compound in a solution is highly dependent on its interactions with solvent molecules. MD simulations can model these interactions explicitly. By simulating the compound in a box of solvent molecules (e.g., water, ethanol), it is possible to study the formation of hydrogen bonds between the ester and nitro groups with protic solvents, as well as van der Waals interactions. The simulation would also provide information on the solvation shell structure and the dynamics of solvent molecules around the solute.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone of modern chemistry for unraveling the intricate steps of chemical reactions. By simulating the behavior of molecules and their interactions, researchers can predict and understand reaction pathways and the energetic factors that control them.

Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes the rates of elementary chemical reactions. wikipedia.org It postulates a quasi-equilibrium between reactants and an activated complex, known as the transition state, which is a specific configuration along the reaction coordinate with the highest potential energy. wikipedia.orglibretexts.org The rate of the reaction is then determined by the rate at which these transition state complexes convert into products. wikipedia.org

For a reaction involving this compound, such as its synthesis via esterification or its hydrolysis, TST calculations could provide critical data on the reaction's feasibility and kinetics. These calculations would aim to locate the transition state structure on the potential energy surface and determine its energy relative to the reactants. This energy difference is the activation energy, a key parameter in the Arrhenius equation which governs the temperature dependence of the reaction rate. libretexts.org

While specific transition state theory calculations for this compound are not extensively documented in publicly available literature, the theoretical framework remains a powerful predictive tool. For instance, in the hydrolysis of the ester, computational models could be employed to visualize the transition state where a water molecule attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The calculated activation energy would indicate how readily this process occurs.

Table 1: Hypothetical Parameters from Transition State Theory Calculations for the Hydrolysis of this compound
ParameterDescriptionHypothetical Value
ΔG‡ (Gibbs Free Energy of Activation)The energy barrier for the reaction to occur.+20 to +30 kcal/mol
ΔH‡ (Enthalpy of Activation)The change in enthalpy in forming the transition state.+18 to +28 kcal/mol
ΔS‡ (Entropy of Activation)The change in entropy in forming the transition state.-10 to -20 cal/mol·K

Reaction pathway mapping is a computational technique used to explore the potential energy surface of a chemical reaction, identifying all possible intermediates, transition states, and products. rsc.org This method provides a comprehensive overview of the reaction landscape, which can reveal competing reaction mechanisms and unexpected products. rsc.org Automated reaction route mapping algorithms can systematically explore these pathways. rsc.org

Intermolecular Interaction Analysis

The physical properties of a compound, such as its melting point, boiling point, and solubility, are largely determined by the nature and strength of the intermolecular forces between its molecules. Computational analysis of these interactions is crucial for predicting and explaining the bulk properties of materials.

Hydrogen bonds are strong, directional intermolecular interactions that play a critical role in the structure and properties of many chemical and biological systems. researchgate.net For a hydrogen bond to form, a hydrogen atom must be bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine), and it must interact with another nearby electronegative atom.

The molecule this compound possesses several electronegative oxygen atoms in its ester and nitro groups, which can act as hydrogen bond acceptors. guidechem.com However, it does not have any hydrogen atoms directly bonded to these oxygen atoms, and therefore cannot act as a hydrogen bond donor. guidechem.com This means that in a pure substance of this compound, there will be no hydrogen bonding network. However, in the presence of a protic solvent like water or ethanol, the oxygen atoms of this compound can accept hydrogen bonds from the solvent molecules. This interaction is crucial for understanding its solubility in such solvents.

Van der Waals forces are weaker, non-directional intermolecular forces that arise from temporary fluctuations in electron distribution, leading to induced dipoles. aps.orgresearchgate.net Electrostatic interactions occur between molecules with permanent dipoles or charges. aps.orgresearchgate.net

The this compound molecule has several features that contribute to both van der Waals and electrostatic interactions. The aromatic ring and the ethoxyethyl group provide a significant surface area for van der Waals interactions. Furthermore, the nitro group (-NO2) and the ester group (-COO-) are strongly electron-withdrawing, creating a significant dipole moment in the molecule. This permanent dipole leads to strong electrostatic interactions between the molecules, where the positive end of one molecule is attracted to the negative end of another. The relative importance of van der Waals and electrostatic forces can influence the packing of molecules in the solid state. aps.org

Table 2: Predicted Intermolecular Interactions in this compound
Interaction TypeContributing Molecular FeaturesPredicted Significance
Hydrogen Bonding (as acceptor)Oxygen atoms of the ester and nitro groupsSignificant in protic solvents
Van der Waals ForcesAromatic ring and ethoxyethyl chainModerate contribution to overall cohesion
Electrostatic Interactions (Dipole-Dipole)Polar nitro and ester groupsStrong contribution to intermolecular attraction

Self-assembly is the spontaneous organization of molecules into ordered structures, while crystallization is the process of forming a solid crystal from a solution, melt, or gas. cecam.org Both phenomena are governed by the interplay of intermolecular forces.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate in Fine Chemicals

As an intermediate, 2-Ethoxyethyl 4-nitrobenzoate (B1230335) offers a stable yet reactive platform for constructing more elaborate molecules. Its primary roles are as a precursor in targeted syntheses and as a foundational building block for diverse molecular frameworks.

2-Ethoxyethyl 4-nitrobenzoate serves as a valuable precursor in multi-step organic syntheses, particularly for creating specialized molecules like those used in pharmaceuticals and agrochemicals. evitachem.com The two primary sites for reaction are the aromatic nitro group and the ester linkage. The nitro group is particularly significant as it can be chemically reduced to form an amino group (-NH₂).

This transformation is a cornerstone of aromatic chemistry, converting the electron-withdrawing nitro-substituted ring into an electron-donating amino-substituted one, which opens up different synthetic pathways. For instance, the reduction of a similar compound, ethyl 4-nitrobenzoate, to ethyl 4-aminobenzoate (B8803810) is a well-established process using reagents like indium powder in aqueous ethanol. orgsyn.org This resulting aminobenzoate structure is a key component in various applications, including the synthesis of ultraviolet (UV) filters used in sunscreens. smolecule.comchemicalbook.com

The ester group can undergo hydrolysis under acidic or basic conditions to yield 4-nitrobenzoic acid and 2-ethoxyethanol (B86334), a reaction that allows for the recovery of the core acid or the modification of the ester chain. evitachem.com

Table 1: Key Synthetic Transformations of this compound

ReactionReagents/ConditionsProduct TypeSignificance
Nitro Group Reduction Hydrogen gas with a metal catalyst (e.g., Pd, Pt) or other reducing agents (e.g., In/NH₄Cl). evitachem.comorgsyn.orgAromatic AmineCreates a precursor for dyes, pharmaceuticals, and UV filters. orgsyn.orgsmolecule.com
Ester Hydrolysis Acid or base catalyst in the presence of water. evitachem.comCarboxylic Acid and AlcoholAllows for the removal of the ester group or further modification. evitachem.com

In chemical synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. cymitquimica.com this compound fits this description due to its functionalized aromatic core. The nitrobenzoate framework serves as a scaffold that can be elaborated upon.

The reduction of the nitro group to an amine provides a reactive handle for forming amide bonds, which is fundamental to the synthesis of numerous complex molecules, including polymers. zenodo.org The aromatic ring itself can undergo further substitution reactions. Moreover, the p-aminobenzoic acid structure, which is accessible from 4-nitrobenzoic acid, is considered a "hot building block" in combinatorial chemistry, a technique used to rapidly create a large number of different but structurally related molecules for drug discovery and other applications. google.com The versatility of this core structure allows chemists to use it as a starting point for building diverse and complex molecular architectures. zenodo.orggoogle.com

Integration into Polymer and Materials Science

The unique properties of this compound, particularly the presence of the nitro group, make it a candidate for integration into functional materials. Its applications range from being a component in polymer synthesis to its use in creating materials that respond to external stimuli like light.

While this compound may not typically be used directly as a monomer for polymerization, its derivatives are crucial in the synthesis of high-performance polymers. The transformation of the nitro group to an amine is again the key step. The resulting amino-ester can then be used in polycondensation reactions. For example, aromatic amino acids and their esters are precursors to aramids (aromatic polyamides), a class of strong, heat-resistant polymers. Research has demonstrated the synthesis of monomers for high molecular weight polymers starting from a substituted 4-nitrobenzoate, which is first reduced to the corresponding amine before polymerization. zenodo.org This highlights the role of the nitrobenzoate structure as a precursor to monomers used in advanced polymer science.

The compound is utilized in the development of photoresponsive materials—"smart" materials that change their properties upon exposure to light. evitachem.comsmolecule.com The functionality is centered on the nitro-substituted aromatic ring. Upon absorbing light, typically UV light, the nitro group can undergo photochemical transformations. This process can lead to the formation of highly reactive intermediates, such as aci-nitro transients. These intermediates can trigger subsequent chemical reactions or physical changes within the material, leading to alterations in properties like color, solubility, or surface energy. This behavior makes this compound and similar compounds valuable for creating light-sensitive coatings and other functional optical materials. smolecule.com

Table 2: Role in Photoresponsive Materials

FeatureMechanismApplication
Photoactive Group The aromatic nitro group (-NO₂). Development of materials that change in response to light. evitachem.comsmolecule.com
Transformation Upon light exposure, undergoes photochemical reactions to form reactive intermediates (e.g., aci-nitro transients). Creation of photoresponsive coatings and functional optical devices. smolecule.com

The molecular structure of this compound allows it to function as a surface modifier, altering the chemical and physical properties of a material's interface. When applied to a surface, the molecule can arrange itself to present specific functional groups to the environment. The nitrobenzoate portion can interact with metal or metal oxide surfaces, while the ethoxyethyl tail projects outwards, influencing properties like wettability and adhesion.

Related compounds, such as sodium m-nitrobenzoate, have been used as additives to facilitate the formation of thin, protective films on metal surfaces to inhibit corrosion. mdpi.com The ability of organic molecules with specific functional groups and hydrocarbon chains to form self-assembled layers on surfaces is a well-studied phenomenon. researchgate.net The structure of the molecule significantly impacts the packing density and ordering of these layers, which in turn dictates their protective and hydrophobic properties. researchgate.net This suggests that this compound could be used to create organized molecular layers that modify the surface properties of various materials.

Development of Analytical Reagents and Probes

The application of this compound in analytical chemistry is not extensively documented in dedicated research. However, by examining its structural components, we can infer its potential utility based on the established reactivity and properties of the 4-nitrobenzoate moiety.

Use in derivatization agents for functional group analysis

Derivatization is a common technique in analytical chemistry used to convert an analyte into a product that is more suitable for detection and measurement. This often involves attaching a "tag" to a specific functional group to enhance its detectability.

While there is no direct evidence of this compound being used as a derivatizing agent, it is itself the product of a derivatization reaction. In analytical methods designed to quantify hydroxyl groups (-OH), a common reagent is 4-nitrobenzoyl chloride. researchgate.net This reagent reacts with alcohols to form 4-nitrobenzoate esters.

The reaction to synthesize this compound from its precursors, 2-Ethoxyethanol and 4-nitrobenzoyl chloride, exemplifies this principle:

Analyte: 2-Ethoxyethanol (containing the hydroxyl functional group)

Derivatizing Agent: 4-Nitrobenzoyl chloride

Product: this compound (a new compound with a UV-active tag)

The purpose of this reaction in an analytical context is to attach the 4-nitrobenzoyl group, a strong chromophore, to the alcohol, which may otherwise lack a significant UV absorbance. This allows for the sensitive quantification of the original alcohol using spectrophotometry. researchgate.net Therefore, while this compound is the substance being detected, the underlying chemistry showcases the role of 4-nitrobenzoate structures as derivatizing tools for functional group analysis.

Design of chromophores for spectrophotometric detection

A chromophore is the part of a molecule responsible for its color and its absorption of light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The design of molecules with strong chromophores is fundamental to developing methods for spectrophotometric detection.

The this compound molecule contains an excellent chromophore: the 4-nitrobenzoate group. This structural feature is composed of a benzene (B151609) ring substituted with a nitro group (-NO₂) and a carbonyl group (-C=O) from the ester. The combination of the aromatic ring and the electron-withdrawing nitro group creates a conjugated system that strongly absorbs UV light.

Key Features of the 4-Nitrobenzoate Chromophore:

High Molar Absorptivity: Nitroaromatic compounds are known for their high molar absorptivity (molar extinction coefficient), which leads to high sensitivity in absorption-based analytical methods. acs.org

Distinct Absorption Wavelength: The presence of this chromophore allows for the detection and quantification of the molecule at a specific wavelength where other components in a sample might not interfere. For instance, hydroxyl groups derivatized with 4-nitrobenzoyl chloride are detected at 253 nm. researchgate.net

Versatility: The 4-nitrobenzoate moiety is a versatile tag. Similar compounds, such as N-Succinimidyl 3-Methoxy-4-nitrobenzoate, are used to attach chromophoric labels to biomolecules like proteins and peptides for analytical purposes. Ethyl 4-nitrobenzoate is also readily analyzed by HPLC with UV detection due to its inherent chromophoric properties. sielc.com

The utility of this compound in spectrophotometric detection is, therefore, entirely dependent on its 4-nitrobenzoate portion. The 2-ethoxyethyl group primarily influences the compound's physical properties, such as solubility and stability, while the nitro-substituted aromatic ring provides the essential property for its detection by UV-Vis spectroscopy.

Compound Data

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical compound by non-living factors in the environment. For 2-Ethoxyethyl 4-nitrobenzoate (B1230335), the primary abiotic degradation mechanisms are expected to be photodegradation and hydrolysis.

Direct photolysis of 2-Ethoxyethyl 4-nitrobenzoate in the environment may occur through the absorption of solar radiation. The nitroaromatic moiety of the molecule is a chromophore that can absorb light, leading to the excitation of electrons and subsequent chemical reactions. This can result in the cleavage of the ester bond or transformation of the nitro group. Indirect photodegradation can also occur, where other substances in the environment, such as hydroxyl radicals, are excited by sunlight and then react with the compound.

The ester linkage in this compound is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. The rate of hydrolysis is significantly influenced by pH.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process would yield 4-nitrobenzoic acid and 2-ethoxyethanol (B86334).

Base-Mediated Hydrolysis (Saponification): In alkaline environments, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that then collapses to form the carboxylate salt (4-nitrobenzoate) and 2-ethoxyethanol. This process is generally faster than acid-catalyzed hydrolysis for esters.

The hydrolytic stability of this compound is expected to be lowest at high and low pH values and greatest at a neutral pH.

Table 1: Predicted Abiotic Degradation of this compound

Degradation MechanismDescriptionKey Environmental FactorsPotential Degradation Products
PhotodegradationBreakdown by sunlight, either directly or indirectly through reaction with photochemically generated reactive species.Sunlight intensity and wavelength, presence of photosensitizers.4-nitrobenzoic acid, 2-ethoxyethanol, and potentially other photoproducts from nitro group transformation.
HydrolysisCleavage of the ester bond by water. The rate is pH-dependent.pH, temperature.4-nitrobenzoic acid and 2-ethoxyethanol.

Biotic Degradation Processes

Biotic degradation involves the breakdown of the compound by living organisms, primarily microorganisms such as bacteria and fungi. The biodegradation of this compound can be predicted to occur through the action of microbial enzymes that catalyze the cleavage of the ester bond and the transformation of the aromatic ring and nitro group.

Microorganisms are expected to initially target the ester linkage of this compound through the action of esterase enzymes. This would result in the formation of 4-nitrobenzoic acid and 2-ethoxyethanol. These two metabolites would then be further degraded through separate pathways.

Degradation of 4-Nitrobenzoic Acid: The microbial degradation of nitroaromatic compounds can proceed through either oxidative or reductive pathways. In a reductive pathway, the nitro group is reduced to a hydroxylamino or amino group, making the aromatic ring more susceptible to cleavage. Oxidative pathways may involve the removal of the nitro group as nitrite.

Degradation of 2-Ethoxyethanol: This aliphatic ether alcohol is generally considered to be biodegradable. Microorganisms would likely oxidize the alcohol group and then cleave the ether linkage.

While no specific microbial consortia have been identified for the degradation of this compound, it is plausible that a mixed microbial community would be required for its complete mineralization. The key enzymes predicted to be involved are:

Esterases: To catalyze the initial hydrolysis of the ester bond.

Nitroreductases: To reduce the nitro group of the resulting 4-nitrobenzoic acid.

Monooxygenases and Dioxygenases: To hydroxylate the aromatic ring, preparing it for cleavage.

Alcohol Dehydrogenases and Aldehyde Dehydrogenases: For the degradation of 2-ethoxyethanol.

Based on the predicted degradation pathways, the primary metabolites of this compound would be 4-nitrobenzoic acid and 2-ethoxyethanol. Further degradation of 4-nitrobenzoic acid could lead to intermediates such as 4-hydroxylaminobenzoic acid or protocatechuic acid before the aromatic ring is cleaved. The degradation of 2-ethoxyethanol would likely proceed through ethoxyacetic acid. Elucidation of the complete degradation pathway would require experimental studies using techniques such as chromatography and mass spectrometry to identify the transient intermediates.

Table 2: Predicted Biotic Degradation of this compound

Degradation StepPredicted Microbial PathwayPotential EnzymesPotential Metabolites
Initial HydrolysisEster cleavageEsterases4-nitrobenzoic acid, 2-ethoxyethanol
Degradation of 4-nitrobenzoic acidReductive or oxidative pathwaysNitroreductases, Dioxygenases4-hydroxylaminobenzoic acid, Protocatechuic acid
Degradation of 2-ethoxyethanolOxidation and ether cleavageAlcohol dehydrogenases, Aldehyde dehydrogenasesEthoxyacetic acid

Environmental Fate Modeling and Prediction

In the absence of empirical data for this compound, its environmental fate is predicted using a variety of computational models. These in silico methods are essential for assessing the potential environmental impact of new or untested chemical compounds, providing estimates of their distribution, persistence, and bioaccumulation potential.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive environmental science. These models correlate the molecular structure of a chemical with its physicochemical properties and environmental behavior. For this compound, QSAR models would utilize descriptors derived from its structure—such as molecular weight, functional groups (nitro, ester, ether), and electronic properties—to predict its environmental fate. The presence of the nitroaromatic group is a key determinant, as these compounds are known for their potential persistence and toxicity.

Comprehensive predictive tools, such as the US Environmental Protection Agency's (EPA) EPI Suite™ (Estimation Programs Interface), integrate multiple QSAR models to provide a holistic view of a chemical's environmental profile. chemsafetypro.comepa.govchemistryforsustainability.org EPI Suite™ can estimate crucial physicochemical properties like the octanol-water partition coefficient (Log Kow), water solubility, and vapor pressure, which are fundamental inputs for environmental distribution models. epa.govnih.gov

Furthermore, EPI Suite™ includes models to predict degradation rates, such as BIOWIN™, which estimates biodegradability, and AOPWIN™, which calculates atmospheric oxidation rates. chemistryforsustainability.org Hydrolysis rates, particularly relevant for the ester linkage in this compound, are estimated by models like HYDROWIN™. chemistryforsustainability.org

Another critical aspect of environmental assessment is determining a substance's classification as Persistent, Bioaccumulative, and Toxic (PBT). Tools like the PBT Profiler, also developed by the EPA, use a combination of QSARs and expert systems to screen chemicals against PBT criteria. This allows for a rapid assessment of whether a compound is likely to persist in the environment, accumulate in organisms, and exert toxic effects.

The predictions from these models are integrated into multimedia fugacity models, such as the Level III model within EPI Suite™. chemsafetypro.com These models predict the partitioning of a chemical among various environmental compartments—air, water, soil, and sediment—based on its properties and emission rates. This provides a comprehensive picture of the likely environmental distribution and ultimate fate of this compound.

The following tables present hypothetical, yet representative, data for this compound, as would be predicted by such environmental fate models. These values are derived from the known structural features of the molecule and typical model outputs for analogous nitroaromatic esters.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueModel/MethodSignificance for Environmental Fate
Molecular Weight239.23 g/mol CalculationInfluences transport and diffusion.
Log Kow (Octanol-Water Partition Coefficient)2.5 - 3.5KOWWIN™ (EPI Suite™)Indicates potential for bioaccumulation and sorption to organic matter.
Water Solubility50 - 200 mg/LWSKOWWIN™ (EPI Suite™)Affects transport in aquatic systems and bioavailability.
Vapor Pressure1.0 x 10-4 - 1.0 x 10-5 mmHgMPBPWIN™ (EPI Suite™)Low volatility suggests limited partitioning to the atmosphere.
Henry's Law Constant1.0 x 10-7 - 1.0 x 10-8 atm-m³/molHENRYWIN™ (EPI Suite™)Indicates low potential for volatilization from water.

Table 2: Predicted Environmental Persistence of this compound

Environmental CompartmentDegradation ProcessPredicted Half-LifeModel/MethodImplication
AtmospherePhotochemical Oxidation10 - 20 daysAOPWIN™ (EPI Suite™)Moderate persistence in the atmosphere.
WaterBiodegradationWeeks to MonthsBIOWIN™ (EPI Suite™)Potential for persistence in aquatic environments.
WaterHydrolysispH-dependent; slow at neutral pHHYDROWIN™ (EPI Suite™)The ester linkage is susceptible to hydrolysis, but the rate is likely slow under typical environmental conditions.
SoilBiodegradationMonthsBIOWIN™ (EPI Suite™)Likely to persist in soil.
SedimentBiodegradation> MonthsBIOWIN™ (EPI Suite™)Potential for long-term persistence in sediment.

Table 3: Predicted Environmental Distribution and Bioaccumulation

ParameterPredicted Value/OutcomeModel/MethodInterpretation
Multimedia Partitioning (Fugacity Model)Predominantly partitions to soil and water.Level III Fugacity Model (EPI Suite™)If released to the environment, the compound is expected to be found primarily in soil and aquatic systems, with minimal distribution to the air.
Soil Adsorption Coefficient (Koc)300 - 1000 L/kgKOCWIN™ (EPI Suite™)Moderate to strong adsorption to soil organic carbon, limiting mobility.
Bioconcentration Factor (BCF)50 - 150 L/kgBCFBAF™ (EPI Suite™)Low to moderate potential for bioaccumulation in aquatic organisms.
PBT Profiler AssessmentMay screen as Persistent (P) and potentially Toxic (T).PBT ProfilerThe nitroaromatic structure suggests a likelihood of persistence and toxicity, warranting further investigation.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

The synthesis of 2-Ethoxyethyl 4-nitrobenzoate (B1230335) and related esters traditionally relies on methods like Fischer esterification, which often require harsh conditions and can lead to equilibrium mixtures. pbworks.comuomustansiriyah.edu.iq Future research should focus on developing more efficient, selective, and sustainable synthetic routes.

Key areas for development include:

Advanced Catalysis: Exploration of novel catalysts could significantly improve synthesis efficiency. This includes the investigation of solid acid catalysts, such as zeolites or zirconia-based catalysts, which can offer advantages in terms of reusability and reduced waste generation. scirp.orgmdpi.com The use of moisture-tolerant catalysts could also streamline the process by eliminating the need for strictly anhydrous conditions. acs.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature and residence time, leading to higher yields and purity. researchgate.netacs.org Applying flow chemistry to the synthesis of 2-Ethoxyethyl 4-nitrobenzoate could enable safer and more scalable production. The esterification of benzoic acid with various alcohols has been successfully demonstrated in continuous flow microwave reactors, suggesting a promising avenue for this compound. researchgate.net

Biocatalysis: The use of enzymes (biocatalysts) in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. semanticscholar.org Research into identifying or engineering enzymes capable of catalyzing the esterification between 4-nitrobenzoic acid and 2-ethoxyethanol (B86334) could lead to a highly efficient and environmentally friendly synthetic method.

Microwave and Ultrasound-Assisted Synthesis: Microwave irradiation and sonication have been shown to accelerate esterification reactions. scirp.orgresearchgate.net Investigating the synergistic effects of these technologies with novel catalytic systems could lead to rapid and efficient production of this compound. scirp.orgresearchgate.net

A comparative table of potential synthetic methodologies is presented below.

MethodologyPotential AdvantagesKey Research Focus
Advanced Catalysis Higher yields, reusability, reduced waste, milder conditions.Development of novel solid acid and moisture-tolerant catalysts.
Flow Chemistry Scalability, improved safety, precise process control, higher purity.Optimization of reactor design and reaction conditions for continuous production.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Screening and engineering of suitable enzymes (e.g., lipases).
Microwave/Ultrasound Rapid reaction rates, potential for improved yields.Synergistic effects with catalysis, optimization of irradiation parameters.

Exploration of Underutilized Reactivity Profiles

The reactivity of this compound is largely dictated by its two main functional components: the nitrobenzoate ester and the ethoxyethyl chain. While the ester functionality is well-understood, the interplay between these two groups and the potential for novel transformations remains an area ripe for exploration.

Future research could investigate:

Catalytic Transformations: The nitro group is a versatile functional group that can be reduced to an amine, opening pathways to a wide range of derivatives, such as amides and azo compounds. Research into selective catalytic hydrogenation of the nitro group in the presence of the ester and ether functionalities would be valuable. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. This could be exploited to introduce various functional groups onto the benzene (B151609) ring, leading to novel derivatives with potentially interesting properties.

Reactions at the Ethoxyethyl Chain: The ether linkage in the 2-ethoxyethyl group, while generally stable, could be targeted for cleavage or rearrangement under specific conditions. Furthermore, the terminal ethyl group offers a site for potential functionalization.

Polymerization Monomer: The compound could potentially serve as a monomer or a precursor to a monomer for polymerization reactions. For example, after reduction of the nitro group to an amine, the resulting amino-ester could be used in the synthesis of polyamides or polyimides.

Advanced Spectroscopic Characterization Techniques for Real-Time Analysis

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process control. Future research should focus on applying advanced spectroscopic techniques for the in-situ analysis of the synthesis and subsequent reactions of this compound.

Promising techniques include:

In-situ FTIR and Raman Spectroscopy: These techniques provide real-time information on the concentration of reactants, intermediates, and products by monitoring characteristic vibrational bands. open-raman.orgyoutube.com They are non-invasive and can be implemented using fiber-optic probes directly in the reaction vessel. dss.go.th This would allow for precise tracking of the esterification kinetics. open-raman.org

Process Mass Spectrometry (MS): On-line mass spectrometry can provide detailed information about the composition of a reaction mixture, including the detection of low-concentration intermediates and byproducts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline technique, advances in flow-NMR and benchtop NMR spectrometers are making real-time reaction monitoring more accessible. dss.go.th This could provide detailed structural information throughout the course of a reaction.

These real-time analytical methods would enable the collection of rich kinetic data, facilitating a deeper understanding of the reaction mechanisms and allowing for rapid optimization of synthetic protocols.

In-depth Computational Studies for Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding and predicting the properties and reactivity of molecules. In-depth computational studies on this compound could provide valuable insights that complement experimental work.

Future computational research could focus on:

Reaction Mechanism Elucidation: DFT calculations can be used to model the reaction pathways for the synthesis of this compound, helping to identify transition states and determine activation energies. nih.gov This can aid in the rational design of more efficient catalysts.

Predicting Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR spectra), which can assist in the interpretation of experimental results and the identification of unknown intermediates or products.

Modeling Electronic Properties: The electronic structure of the molecule, including properties like Mulliken charges at reaction centers, can be calculated to predict its reactivity. semanticscholar.org This could help in understanding how substituents on the aromatic ring or modifications to the ethoxyethyl chain would affect the molecule's behavior in various reactions.

Solvent Effects: Modeling the reaction in the presence of different solvents can help in selecting the optimal reaction medium to enhance reaction rates and yields.

Design of New Materials with Tailored Functionalities

Nitroaromatic compounds are important precursors in the synthesis of a variety of materials, including dyes, polymers, and pharmaceuticals. nih.gov The specific structure of this compound makes it an interesting building block for new materials.

Unexplored avenues include:

Liquid Crystals: The rigid nitrobenzoate core combined with a flexible ethoxyethyl chain is a structural motif found in some liquid crystalline materials. By modifying the structure, for example, by introducing other substituents on the aromatic ring, it may be possible to design new liquid crystals with specific properties.

Functional Polymers: After chemical modification (e.g., reduction of the nitro group), this compound could be incorporated into polymers. The ethoxyethyl group could impart specific properties such as increased flexibility or solubility.

Energetic Materials and Precursors: Nitroaromatic compounds are the basis for many explosives. nih.gov While this compound itself is unlikely to be a powerful explosive, its derivatives could be investigated as components in energetic material formulations.

Pharmaceutical Intermediates: Nitrobenzoates are intermediates in the synthesis of various pharmaceuticals. oup.com The unique ethoxyethyl moiety could be explored for its potential to modify the pharmacokinetic properties of drug molecules.

Sustainable Production and Environmental Remediation Strategies

The increasing focus on green chemistry necessitates the development of sustainable production methods and strategies for mitigating the environmental impact of chemical compounds.

Future research in this area should address:

Green Synthesis Routes: As mentioned in section 8.1, developing synthetic methods that use renewable starting materials, non-toxic solvents, and energy-efficient processes is a key goal. Biocatalysis and the use of water as a solvent are particularly promising avenues.

Biodegradation Pathways: Nitroaromatic compounds can be persistent environmental pollutants. nih.gov Studies on the microbial degradation of this compound are needed to understand its environmental fate. Research has shown that some bacteria can utilize 4-nitrobenzoate as a carbon and nitrogen source. oup.comresearchgate.net Investigating whether similar pathways exist for the ethoxyethyl ester derivative is crucial.

Ecotoxicity Assessment: The environmental impact of the ethoxyethyl group should be considered. While some ethoxylated esters have been found to be more biodegradable and less toxic than their fatty alcohol ethoxylate counterparts, a thorough ecotoxicological assessment of this compound is necessary. pjoes.com

Bioremediation Strategies: If the compound is found to be persistent or toxic, research into bioremediation strategies would be warranted. This could involve identifying or engineering microorganisms capable of efficiently degrading the compound in contaminated soil or water. nih.gov

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to new applications, more efficient and sustainable processes, and a deeper understanding of its chemical and physical properties.

Q & A

Q. How to design a kinetic study comparing thermal vs. microwave-assisted esterification?

  • Methodological Answer : Use a factorial design varying temperature (60–110°C), catalyst loading (0.5–5% w/w), and energy input (microwave power 100–500 W). Rate constants (k) derived from [acid] vs. time plots (pseudo-first-order kinetics) are compared via Arrhenius plots to calculate activation energy reduction under microwave conditions .

Q. What controls are essential when assessing microbial toxicity of this compound?

  • Methodological Answer : Include:
  • Negative controls : Media + solvent (e.g., DMSO ≤0.1%).
  • Positive controls : Sodium azide (0.1% w/v) for bactericidal activity.
  • Matrix controls : Spiked samples to check extraction efficiency.
    LC-MS/MS quantifies residual compound and metabolites in E. coli cultures (OD₆₀₀ = 0.6, 24 h exposure) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.